(S)-methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate
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Overview
Description
(S)-methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-chlorothiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to its corresponding amide using reagents like thionyl chloride (SOCl2) and ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: The final step involves the esterification of the amine with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(S)-methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it is introduced into. The thiophene ring and amino acid moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid
- (S)-2-amino-3-(5-bromothiophen-2-yl)propanoate
- (S)-2-amino-3-(5-fluorothiophen-2-yl)propanoate
Uniqueness
(S)-methyl 2-amino-3-(5-chlorothiophen-2-yl)propanoate is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H10ClNO2S |
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Molecular Weight |
219.69 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(5-chlorothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)6(10)4-5-2-3-7(9)13-5/h2-3,6H,4,10H2,1H3/t6-/m0/s1 |
InChI Key |
LKKAFJDCSBQQEE-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(S1)Cl)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(S1)Cl)N |
Origin of Product |
United States |
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